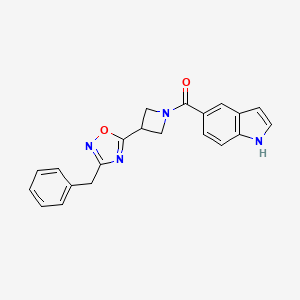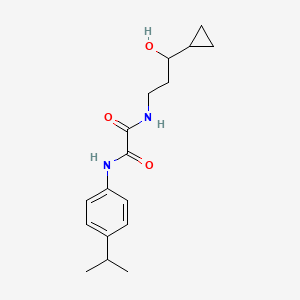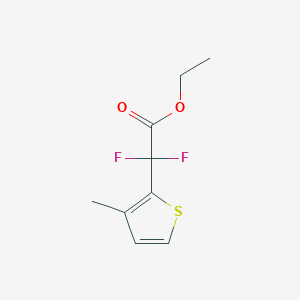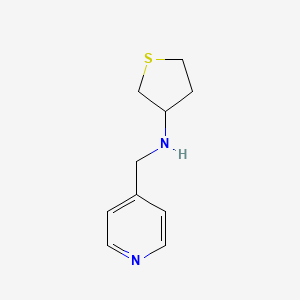
2-(cyclopropylmethoxy)-N-methylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-methylisonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-methylisonicotinamide is not fully understood. However, it has been proposed that 2-(cyclopropylmethoxy)-N-methylisonicotinamide exerts its pharmacological effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(cyclopropylmethoxy)-N-methylisonicotinamide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and physiological effects:
2-(cyclopropylmethoxy)-N-methylisonicotinamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-(cyclopropylmethoxy)-N-methylisonicotinamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(cyclopropylmethoxy)-N-methylisonicotinamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(cyclopropylmethoxy)-N-methylisonicotinamide is its versatility in terms of its potential therapeutic applications. It has been found to exhibit pharmacological effects in various diseases, making it a promising candidate for drug development. However, the limitations of 2-(cyclopropylmethoxy)-N-methylisonicotinamide include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on 2-(cyclopropylmethoxy)-N-methylisonicotinamide. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclopropylmethoxy)-N-methylisonicotinamide and its potential therapeutic applications in various diseases. Another potential direction is the development of novel drug delivery systems to improve the bioavailability of 2-(cyclopropylmethoxy)-N-methylisonicotinamide in vivo. Overall, the research on 2-(cyclopropylmethoxy)-N-methylisonicotinamide has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-(cyclopropylmethoxy)-N-methylisonicotinamide involves the reaction of 2-bromo-5-methoxyisonicotinamide with cyclopropylmethyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then subjected to N-methylation using methyl iodide to yield 2-(cyclopropylmethoxy)-N-methylisonicotinamide. The overall yield of the synthesis process is around 35%.
Aplicaciones Científicas De Investigación
2-(cyclopropylmethoxy)-N-methylisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. 2-(cyclopropylmethoxy)-N-methylisonicotinamide has also been studied for its role in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-11(14)9-4-5-13-10(6-9)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJIDYQZINYJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-methylisonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)
![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)